1-Cyclopentylfestuclavine
Description
1-Cyclopentylfestuclavine is a synthetic ergot alkaloid derivative characterized by the substitution of a cyclopentyl group at the 1-position of the festuclavine backbone. Festuclavine, a tetracyclic ergoline alkaloid, is structurally related to lysergic acid and exhibits biological activity due to its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors .
Properties
CAS No. |
129134-96-9 |
|---|---|
Molecular Formula |
C21H28N2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(6aR,9R)-4-cyclopentyl-7,9-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline |
InChI |
InChI=1S/C21H28N2/c1-14-10-18-17-8-5-9-19-21(17)15(11-20(18)22(2)12-14)13-23(19)16-6-3-4-7-16/h5,8-9,13-14,16,18,20H,3-4,6-7,10-12H2,1-2H3/t14-,18?,20-/m1/s1 |
InChI Key |
OXTLNSCZJKULNG-WIXGBYQCSA-N |
SMILES |
CC1CC2C(CC3=CN(C4=CC=CC2=C34)C5CCCC5)N(C1)C |
Isomeric SMILES |
C[C@@H]1CC2[C@@H](CC3=CN(C4=CC=CC2=C34)C5CCCC5)N(C1)C |
Canonical SMILES |
CC1CC2C(CC3=CN(C4=CC=CC2=C34)C5CCCC5)N(C1)C |
Synonyms |
1-CYCLOPENTYLFESTUCLAVINE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of ergoline derivatives modified at the 1-position. Key structural analogues include:
| Compound | Substituent at 1-position | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Key Biological Activity |
|---|---|---|---|---|---|
| Festuclavine | H | 254.34 | 2.1 | 0.8 (PBS) | Dopamine receptor modulation |
| 1-Methylfestuclavine | Methyl | 268.37 | 2.5 | 0.5 (PBS) | Enhanced metabolic stability |
| 1-Cyclopentylfestuclavine | Cyclopentyl | 336.47 | 3.8* | 0.2* (PBS) | Hypothesized CNS penetration |
| 1-Phenylfestuclavine | Phenyl | 330.42 | 4.2 | 0.1 (PBS) | Serotonin receptor antagonism |
*Theoretical values based on computational models; experimental validation required .
Pharmacological and Physicochemical Properties
- Lipophilicity : The cyclopentyl group increases logP compared to festuclavine (3.8 vs. 2.1), suggesting improved membrane permeability but reduced aqueous solubility .
- Metabolic Stability : Alkyl substitutions (e.g., methyl, cyclopentyl) reduce cytochrome P450-mediated oxidation compared to unsubstituted festuclavine, as demonstrated in microsomal assays for analogous compounds .
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